molecular formula C16H12N4OS2 B2680955 N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851977-95-2

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No. B2680955
M. Wt: 340.42
InChI Key: CLCJNGPXTPRDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTH-Hydrazone, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in different studies.

Scientific Research Applications

Synthesis and Chemical Properties

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide and related compounds have been synthesized through various methods, including microwave-assisted synthesis and refluxing techniques. These compounds have been characterized using 1H NMR, Mass spectral data, and other analytical methods to establish their structures. The synthesized compounds have shown potential applications in medicinal chemistry due to their significant antimicrobial activities. This is illustrated by the synthesis of new 2-substituted benzothiazole derivatives and their evaluation for antimicrobial activity by Rajeeva et al. (2009) and the microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides as anti-microbial agents by Ahmad et al. (2011) (Rajeeva et al., 2009) (Ahmad et al., 2011).

Antimicrobial Activity

The antimicrobial activity of N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide derivatives has been a significant focus of research. These compounds exhibit moderate to significant antimicrobial (anti-bacterial and anti-fungal) activities. The structure-activity relationship analysis has indicated that compounds with greater lipophilicity, such as N-methyl analogues, possess higher anti-bacterial activities. This suggests potential applications in developing new antimicrobial agents for treating infections caused by resistant bacteria and fungi. Studies by Rehman et al. (2009) and Karrouchi et al. (2020) provide insights into the synthesis of these compounds and their biological evaluation against a range of microbial species (Rehman et al., 2009) (Karrouchi et al., 2020).

Anticancer Applications

Another critical area of research is the evaluation of N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide derivatives for anticancer activity. These compounds have been synthesized and tested for their potential to inhibit cancer cell growth. The anticancer activity of these compounds is investigated through various in vitro and in vivo models, highlighting their potential as novel therapeutic agents for cancer treatment. The study by Osmaniye et al. (2018) discusses the synthesis of new benzothiazole acylhydrazones as anticancer agents and their evaluation against several cancer cell lines, demonstrating promising anticancer activity (Osmaniye et al., 2018).

properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-9-5-4-8-12-13(9)18-16(23-12)20-19-14(21)15-17-10-6-2-3-7-11(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCJNGPXTPRDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

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